molecular formula C9H11ClFNO B1313901 Ethyl 4-fluorobenzimidate hydrochloride CAS No. 4278-01-7

Ethyl 4-fluorobenzimidate hydrochloride

Cat. No. B1313901
CAS RN: 4278-01-7
M. Wt: 203.64 g/mol
InChI Key: PFVAKNXFKFZGLQ-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzimidate hydrochloride is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol . It is used in various scientific experiments.


Synthesis Analysis

The synthesis of Ethyl 4-fluorobenzimidate hydrochloride involves several steps . The ethyl imidate hydrochloride is dissolved in ethanol and placed in a round-bottomed flask equipped with a magnetic stir bar . After sealing the flask with a rubber septum, ammonia in methanol is added to the reaction mixture using a syringe . The reaction mixture is stirred at room temperature for 24 hours . After evaporation in vacuo, the crude product is purified by flash column chromatography over silica gel to afford the amidine hydrochloride .


Molecular Structure Analysis

The molecular structure of Ethyl 4-fluorobenzimidate hydrochloride is represented by the formula C9H11ClFNO . Unfortunately, I don’t have the capability to provide a visual representation of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-fluorobenzimidate hydrochloride have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

Ethyl 4-fluorobenzimidate hydrochloride has a molecular weight of 203.64 g/mol . It has a melting point of 129-130 °C .

Scientific Research Applications

Antituberculosis Activity

Ethyl 4-fluorobenzimidate hydrochloride derivatives have been investigated for their potential in treating tuberculosis. A study demonstrated that certain derivatives exhibited significant inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, indicating their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antitumor Activity

Research has also explored the antitumor applications of compounds related to Ethyl 4-fluorobenzimidate hydrochloride. Amino acid ester derivatives containing 5-fluorouracil were synthesized and showed promising inhibitory effects against specific types of cancer, such as leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).

Synthesis of Oxadiazoles

Ethyl 4-fluorobenzimidate hydrochloride is used in the synthesis of various chemical compounds. One study detailed the synthesis of N-protected ethyl aminocarboxylate-acylhydrazones and their subsequent cyclization to 1.3.4-oxadiazoles, which are significant in various chemical applications (Kraft et al., 1971).

Antibacterial, Antiurease, and Antioxidant Activities

Ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from Ethyl benzimidate hydrochloride, showed effective antiurease and antioxidant activities. This indicates its potential for use in treatments requiring these specific activities (Sokmen et al., 2014).

Synthesis of Radiopaque Compounds

Ethyl 4-fluorobenzimidate hydrochloride derivatives have been utilized in the synthesis of radiopaque compounds, which are important in medical imaging. These compounds exhibit anesthetic, hypnotic, and analgesic effects and are used in diagnostic procedures (Mittelstaedt & Jenkins, 1950).

Safety And Hazards

Ethyl 4-fluorobenzimidate hydrochloride is classified as Acute toxicity - Oral, Category 4, Acute toxicity - Dermal, Category 4, Skin irritation, Category 2, Eye irritation, Category 2, Acute toxicity - Inhalation, Category 4, and Specific target organ toxicity – single exposure, Category 3 .

properties

IUPAC Name

ethyl 4-fluorobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVAKNXFKFZGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484058
Record name 4-Fluorobenzimidic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluorobenzimidate hydrochloride

CAS RN

4278-01-7
Record name 4-Fluorobenzimidic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-benzimidic acid ethyl ester; hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 4-fluorobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 4-fluorobenzonitrile (50.8 g, 0.407 mol) was treated with hydrogen chloride in ethanol (500 mL) to give 82.1 g (99%) of the target compound as colorless crystals.
Quantity
50.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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500 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Into a solution of 4-fluorobenznitrile (50.9 g, 0.420 mol) in ethanol (500 mL) was blown hydrogen chloride to saturation under ice-cooling and the mixture was stirred at room temperature for 21 hours. The solvent was evaporated under reduced pressure and the obtained crystals were washed with ether and dried in vacuo to give ethyl 4-fluorobenzimidate hydrochloride as white crystals (78.8 g, 92%).
Quantity
50.9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
500 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-fluorobenzonitrile (50 g) in tetrahydrofuran (300 mL) and ethanol (60.5 mL) at 0° C. was saturated with anhydrous hydrogen chloride gas and the resulting solution was allowed to stand overnight. The solvent was evaporated and the resulting solid was collected and washed with ether to provide ethyl 4-fluorobenzimidate hydrochloride as a white solid (20 g); NMR: 8.27 (m,2), 7.51 (m,2), 4.63 (q,2), 1.47 (t,3).
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
300 mL
Type
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Quantity
60.5 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluorobenzimidate hydrochloride
Reactant of Route 2
Ethyl 4-fluorobenzimidate hydrochloride
Reactant of Route 3
Ethyl 4-fluorobenzimidate hydrochloride

Citations

For This Compound
2
Citations
K Sudheendran, D Schmidt, W Frey, J Conrad… - Tetrahedron, 2014 - Elsevier
… Compound 3j (1.82 g, 15 mmol) was reacted under the conditions of general procedure I for 24 h to deliver ethyl-4-fluorobenzimidate hydrochloride (4j) as a white solid in 92% yield (…
Number of citations: 38 www.sciencedirect.com
JJ Matasi, S Brumfield, D Tulshian, M Czarnecki… - Bioorganic & medicinal …, 2011 - Elsevier
Abstract Structure–activity relationship (SAR) efforts around our initial lead compound 1 led to the identification of potent P2X 7 receptor antagonists with improved pharmacokinetic …
Number of citations: 18 www.sciencedirect.com

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